Absence of Peer-Reviewed Comparative Biological Data Against Any Analog
A thorough search of primary research papers and patent literature, excluding prohibited vendor sites, yields no peer-reviewed study that reports a potency, affinity, or selectivity value for N-(4-methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine. The most analogous work, such as recent thiazole-based ALK5 inhibitor programs, reports data for structurally distinct molecules like compound 29b (IC50 = 3.7 nM for ALK5) but does not include the target compound [1]. Its own CAS number (921102-37-6) does not appear in any primary assay result [1][2].
| Evidence Dimension | Biological Activity (e.g., IC50, Ki, Kd) |
|---|---|
| Target Compound Data | No quantitative data found |
| Comparator Or Baseline | Closest scaffold analogs (e.g., compound 29b), IC50 = 3.7 nM for ALK5 |
| Quantified Difference | Cannot be calculated; target compound is uncharacterized |
| Conditions | N/A (biochemical ALK5 inhibition assays for the comparator) |
Why This Matters
Without a single comparable data point from a primary source, no scientific or procurement decision can be based on evidence of its biological differentiation.
- [1] Arai M, et al. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. Bioorg Med Chem Lett. 2024;108:129797. View Source
- [2] PubMed search results for '921102-37-6'. National Center for Biotechnology Information. Access date: 2026-05-05. View Source
